

ST7612AA1: A Novel Pan-HDAC Inhibitor with Potent Activity in Hematological Malignancies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ST7612AA1

Cat. No.: B612170

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ST7612AA1 is a second-generation, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical antitumor activity across a range of solid and hematological tumors. As a thioacetate- ω (γ -lactam amide) derivative, it functions as a pro-drug, rapidly converted to its active metabolite, ST7464AA1. This technical guide provides a comprehensive overview of the preclinical data on **ST7612AA1**'s activity in hematological malignancies, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated cellular pathways. The potent and broad-spectrum efficacy of **ST7612AA1**, combined with a favorable pharmacodynamic profile, supports its clinical development for various human cancers, including leukemias and lymphomas.^{[1][2][3]}

Mechanism of Action

ST7612AA1 exerts its anticancer effects by potently inhibiting class I and class II HDAC enzymes.^{[1][2]} This inhibition leads to an increase in the acetylation of both histone and non-histone proteins, which in turn modulates a variety of cellular processes critical for cancer cell survival and proliferation.

The primary mechanisms include:

- **Chromatin Remodeling and Gene Transcription:** By inhibiting HDACs, **ST7612AA1** restores histone acetylation, leading to a more open chromatin structure. This facilitates the transcription of genes involved in key tumor-suppressing processes such as cell cycle regulation, DNA damage checkpoints, and apoptosis.
- **Acetylation of Non-Histone Proteins:** **ST7612AA1**'s activity extends beyond histones. It induces the hyperacetylation of other crucial proteins. For instance, it increases the acetylation of α -tubulin, a substrate of HDAC6, and impacts chaperone proteins like HSP90, whose function is dependent on its acetylation status.
- **Modulation of Key Signaling Pathways:** The compound has been shown to influence critical signaling pathways. Evidence suggests it can regulate NF- κ B signaling, which is pivotal in inflammatory and cancer processes.

The active metabolite, ST7464AA1, shows high potency against multiple HDAC isoforms, with the greatest activity against HDAC3 and HDAC6 (mean IC₅₀ = 4 nM), followed by HDAC1, 10, and 11 (mean IC₅₀ = 13 nM), HDAC2 (IC₅₀ = 78 nM), and lower potency against HDAC8 (IC₅₀ = 281 nM).

Quantitative Data Summary

The anti-proliferative activity of **ST7612AA1** has been evaluated across a panel of human cancer cell lines, including those of hematological origin. The compound demonstrates potent inhibition of cell growth with IC₅₀ values in the nanomolar range.

Cell Line	Cancer Type	IC50 (nmol/L)
Leukemias		
MV4-11	Acute Myeloid Leukemia	43 - 500
Lymphomas		
Mature B cell lymphomas	(Various)	Median: 375 (Range: 46-2664)

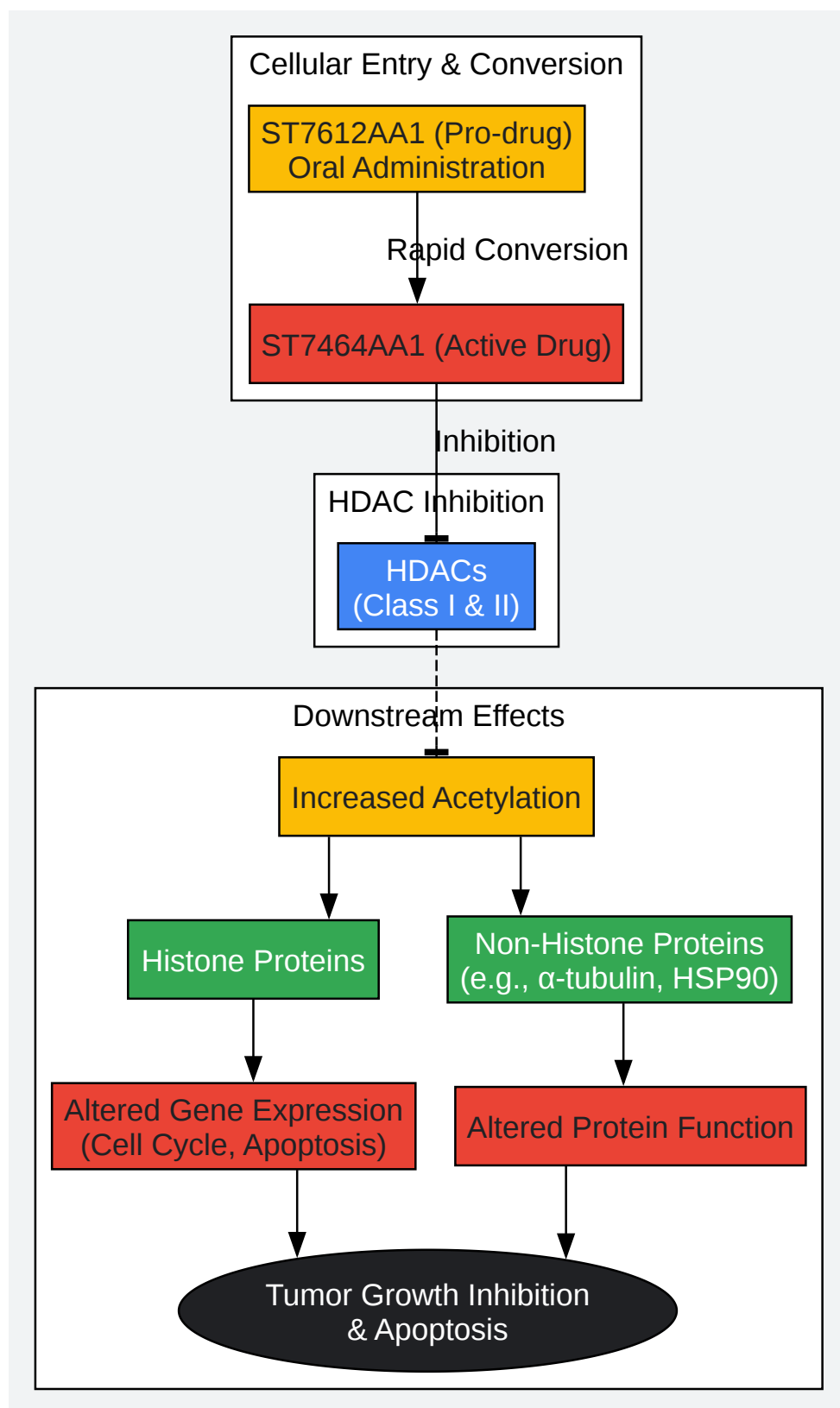
Table 1: In Vitro Anti-proliferative Activity of ST7612AA1 in Hematological Malignancy Cell Lines. Data extracted from preclinical studies showing the range of concentrations required to inhibit cell proliferation by 50%.

In addition to inhibiting proliferation, **ST7612AA1** was found to induce moderate apoptosis in a subset of lymphoma cell lines after 72 hours of exposure at 250 nM. This apoptotic response appeared to be more pronounced in cell lines with wild-type TP53.

In vivo studies using xenograft models of acute myeloid leukemia (MV4;11) demonstrated that oral administration of **ST7612AA1** led to strong inhibition of tumor growth.

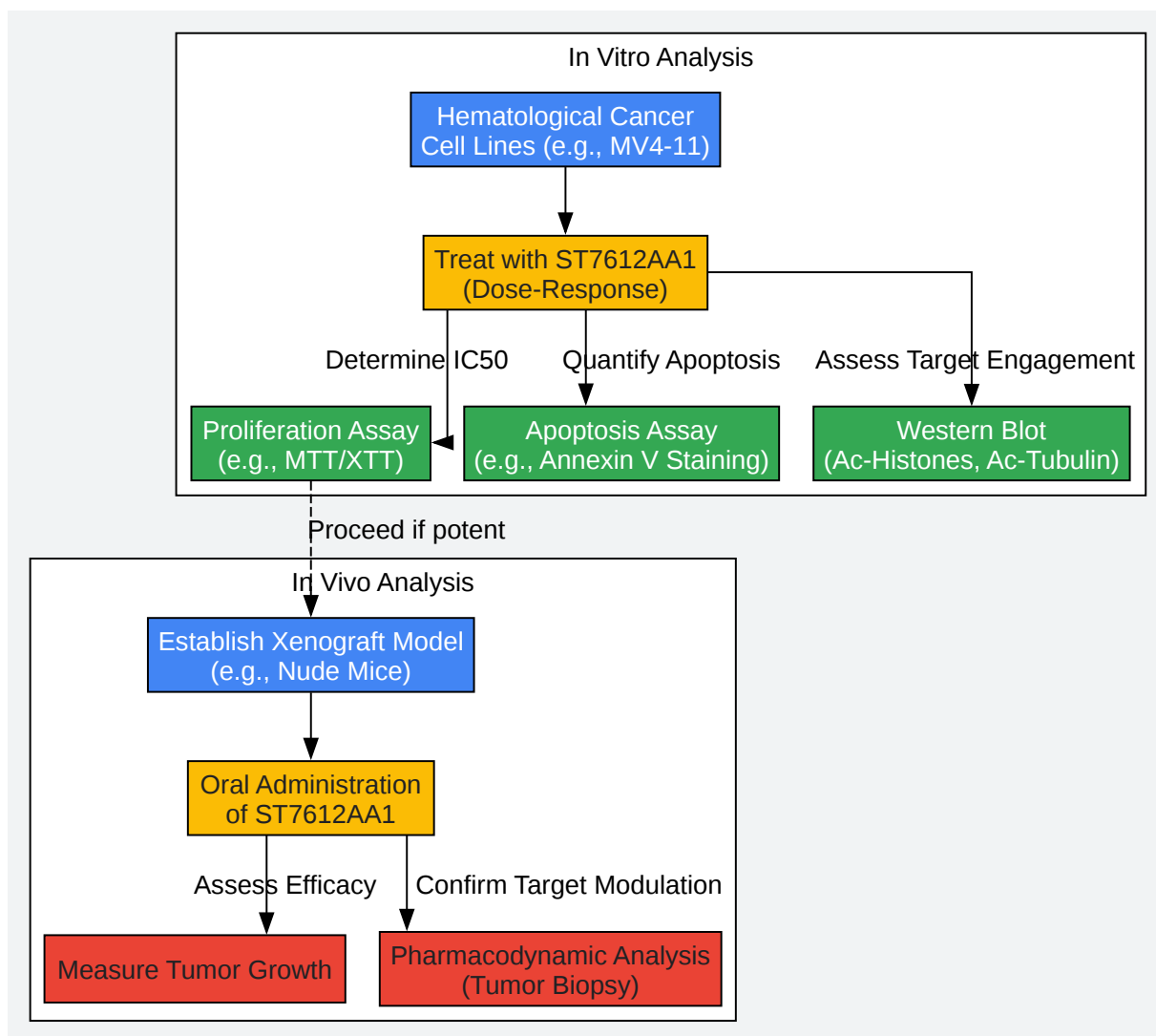
Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and a general workflow for evaluating the compound's preclinical activity.



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Caption: Proposed mechanism of action for **ST7612AA1**.



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Caption: General workflow for preclinical evaluation of **ST7612AA1**.

Key Experimental Protocols

The preclinical evaluation of **ST7612AA1** in hematological malignancies involved standard in vitro and in vivo methodologies to assess its efficacy and mechanism of action.

In Vitro Cell Proliferation Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ST7612AA1** on the proliferation of hematological cancer cell lines.
- Cell Lines: A panel of human tumor cell lines, including leukemia (e.g., MV4;11) and lymphoma lines, were used.
- Methodology:
 - Cells are seeded in 96-well plates at an appropriate density.
 - After allowing cells to attach (for adherent lines) or stabilize, they are treated with a range of concentrations of **ST7612AA1**.
 - Cells are incubated for a specified period (e.g., 72 hours).
 - Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent.
 - The absorbance is read using a microplate reader.
 - IC₅₀ values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay

- Objective: To quantify the induction of apoptosis in cancer cells following treatment with **ST7612AA1**.
- Methodology:
 - Cells are treated with **ST7612AA1** (e.g., 250 nM) or a vehicle control for a defined time (e.g., 72 hours).

- Cells are harvested, washed, and resuspended in a binding buffer.
- Cells are stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI).
- The stained cells are analyzed by flow cytometry.
- The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis is quantified.

Western Blot Analysis for Target Engagement

- Objective: To confirm the inhibitory effect of **ST7612AA1** on HDAC activity by measuring the acetylation status of its substrates.
- Methodology:
 - Cells or tumor tissues from xenograft models are lysed to extract total protein.
 - Protein concentration is determined using a standard method (e.g., BCA assay).
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
 - The membrane is blocked and then incubated with primary antibodies against acetylated histone H3, acetylated α -tubulin, and total protein controls.
 - After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

- Objective: To evaluate the anti-tumor efficacy of orally administered **ST7612AA1** in a living organism.

- Animal Model: Immunocompromised mice (e.g., nude mice) are used.
- Methodology:
 - Exponentially growing hematological cancer cells (e.g., 5×10^6 MV4;11 cells) are subcutaneously inoculated into the flank of the mice.
 - When tumors reach a palpable size, mice are randomized into treatment and control groups.
 - **ST7612AA1** is administered orally at a specified dose and schedule (e.g., 60 mg/kg, once daily, 5 days a week).
 - Tumor volume is measured regularly (e.g., twice weekly) using calipers.
 - At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western Blot) to confirm target modulation in vivo.

Conclusion

ST7612AA1 is a potent, oral pan-HDAC inhibitor with compelling preclinical activity in models of hematological malignancies. Its ability to modulate the acetylation of both histone and non-histone proteins results in significant anti-proliferative and pro-apoptotic effects. The robust in vivo efficacy observed in leukemia and lymphoma xenograft models underscores its potential as a therapeutic agent. The data summarized herein provide a strong rationale for the continued clinical investigation of **ST7612AA1** in patients with hematological cancers.

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References

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- To cite this document: BenchChem. [ST7612AA1: A Novel Pan-HDAC Inhibitor with Potent Activity in Hematological Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612170#st7612aa1-activity-in-hematological-malignancies>]

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